6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL
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Overview
Description
6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL is a complex organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a triazine ring and a pyridazinol moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL typically involves the sequential nucleophilic substitution of the C-Cl bond in cyanuric chloride by C-O, C-N, and C-S bonds . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where different nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structural features make it a candidate for drug development and therapeutic research.
Mechanism of Action
The mechanism of action of 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
The uniqueness of 6-{[4-(METHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-3-PYRIDAZINOL lies in its specific substitution pattern and the combination of the triazine and pyridazinol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O3/c1-13-10-14-11(19-4-6-21-7-5-19)16-12(15-10)22-9-3-2-8(20)17-18-9/h2-3H,4-7H2,1H3,(H,17,20)(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAYQNJEPAVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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